Methyl 1-isopropyl-1H-pyrazole-4-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate adheres strictly to IUPAC nomenclature conventions for substituted pyrazole derivatives. The parent structure is 1H-pyrazole-4-carboxylate , with substituents at position 1 (isopropyl group) and position 4 (methyl ester). The systematic name reflects the priority of substituents according to IUPAC rules: the carboxylate group at C4 takes precedence over the isopropyl group at N1. Alternative names, such as methyl 1-(propan-2-yl)pyrazole-4-carboxylate, are occasionally used but are less standardized.
| Characteristic | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 1314965-56-4 | |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol |
This compound belongs to the pyrazole family, distinguished by a five-membered aromatic ring containing two adjacent nitrogen atoms. The substitution pattern at N1 and C4 defines its unique electronic and steric profile.
Molecular Geometry and Stereoelectronic Features
The pyrazole core adopts a planar geometry due to delocalized π-electrons across the aromatic ring. The adjacent nitrogen atoms (N1 and N2) exhibit distinct electronic properties: N1 is bonded to the isopropyl group, while N2 remains unsubstituted and participates in resonance stabilization. The methyl ester at C4 introduces an electron-withdrawing effect via conjugation with the carbonyl group, polarizing the C4–O bond and enhancing the electrophilicity of the pyrazole ring.
The isopropyl substituent at N1 imposes steric constraints, restricting rotation and influencing molecular packing in the crystalline state. The methyl ester group occupies a position trans to the isopropyl group, minimizing steric clashes while maintaining optimal electronic interaction. Computational studies of similar pyrazole derivatives suggest that electron-donating groups at C3/C5 stabilize the 1H-tautomer, but in this compound, the locked N1 substitution eliminates tautomeric flexibility.
X-Ray Crystallographic Analysis of Pyrazole Core
While direct crystallographic data for this compound are limited, structural insights can be inferred from analogous pyrazole derivatives. For example, pyrazole-4-carboxylic acid forms cyclic hydrogen-bonded chains in its crystalline state, with O–H···N interactions dominating supramolecular arrangements. In the ester derivative, the absence of an acidic proton on the carboxylate group likely alters hydrogen-bonding patterns, favoring weaker C–H···O interactions or dipole-driven interactions between the ester carbonyl and aromatic rings.
The isopropyl group’s bulkiness may induce a distorted molecular packing, potentially leading to a herringbone or layer-like arrangement in the crystal lattice. Such packing motifs are common in pyrazole esters, where steric hindrance between substituents dictates intermolecular distances and angles.
Tautomeric Equilibria in Solution and Solid States
Pyrazole derivatives typically exhibit tautomeric equilibria between 1H- and 2H-forms, depending on substituent electronic effects. However, the presence of a bulky isopropyl group at N1 in this compound locks the structure in the 1H-tautomer , eliminating dynamic tautomerism in both solution and solid states. This is consistent with theoretical studies showing that N1 substitution with electron-donating groups stabilizes the 1H-form by delocalizing electron density into the ring.
In solution, the absence of exchangeable protons (e.g., NH) further restricts tautomerism. Solid-state NMR and X-ray diffraction studies of similar compounds confirm that N1-substituted pyrazoles adopt fixed conformations, with no evidence of proton transfer between nitrogen atoms.
Hydrogen Bonding Networks and Supramolecular Arrangements
The methyl ester group plays a pivotal role in shaping supramolecular interactions. The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, potentially engaging in weak C–H···O interactions with adjacent methyl or isopropyl groups. However, the absence of NH or OH donors limits classical hydrogen-bonding motifs observed in pyrazole carboxylic acids.
In the crystalline state, the compound may adopt a layered arrangement , with ester groups orientated to maximize dipole interactions. The isopropyl group’s hydrophobicity could drive segregation into distinct regions, creating alternating polar and nonpolar layers. Such packing is analogous to ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, which forms N–H···O-linked chains despite lacking NH protons.
Properties
IUPAC Name |
methyl 1-propan-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(2)10-5-7(4-9-10)8(11)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBMNCGUBVUROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Starting Material: 1-isopropyl-1H-pyrazole-4-carboxylic acid
- Reagents: Methanol, sulfuric acid (as a catalyst)
- Conditions: Reflux at 65°C for several hours
- Process:
- Dissolve the acid in excess methanol.
- Add a catalytic amount of sulfuric acid.
- Reflux the mixture to promote esterification.
- After completion, neutralize the reaction mixture and isolate the ester via distillation or extraction.
Advantages:
- Simple and cost-effective
- High yield under optimized conditions
Conversion via Pyrazole-4-carboxylic Acid Chloride Intermediate
This method involves synthesizing the acid chloride intermediate, which then reacts with methanol to form the ester.
Procedure:
- Step 1: Synthesis of 1-isopropyl-1H-pyrazole-4-carbonyl chloride
- React the pyrazole-4-carboxylic acid with thionyl chloride or oxalyl chloride under reflux.
- The acid chloride is formed with high purity.
- Step 2: Esterification
- Add methanol to the acid chloride under mild conditions.
- The reaction proceeds rapidly to form methyl 1-isopropyl-1H-pyrazole-4-carboxylate.
- Purify via recrystallization or chromatography.
Research Data:
- This route is referenced in patent literature, emphasizing its efficiency and cleaner reaction profile, with yields often exceeding 80%.
Multi-step Synthesis via Pyrazole Ring Construction
An alternative, more complex route involves constructing the pyrazole ring with the isopropyl group attached, followed by esterification.
Stepwise Process:
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| 1 | Synthesis of 1-isopropyl-3,4-dihydropyrazole | Condensation of 1,3-dicarbonyl compounds with hydrazines | Literature review |
| 2 | Aromatization to pyrazole | Oxidation or dehydration | Literature review |
| 3 | Functionalization at C-4 | Introduction of carboxyl group via oxidation or carboxylation | Patent CN111362874B |
| 4 | Esterification | Reaction with methanol under acidic catalysis | Standard esterification |
This multi-step approach allows for precise control over substituents and purity, often used in research-scale syntheses.
Catalytic and Green Chemistry Approaches
Recent advances focus on environmentally friendly methods:
- Use of solid acid catalysts to promote esterification.
- Microwave-assisted synthesis to reduce reaction time.
- Solvent-free conditions to minimize waste.
These techniques improve efficiency, reduce hazardous waste, and increase yield.
Data Summary Table: Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Direct esterification | 1-isopropyl-1H-pyrazole-4-carboxylic acid | Methanol, sulfuric acid | Reflux (~65°C), 4-6 hours | 75-85% | Simple, scalable |
| Acid chloride route | Pyrazole-4-carboxylic acid | Thionyl chloride, methanol | Reflux, 2-4 hours | >80% | Cleaner, high purity |
| Multi-step ring construction | Dicarbonyl + hydrazine derivatives | Various reagents | Controlled temperature | Variable | Precise, research-grade |
| Green chemistry | Pyrazole derivatives | Solid acid catalysts, microwave | Ambient or microwave | 70-90% | Eco-friendly |
Research Findings and Considerations
- Reaction Optimization: Temperature control, choice of catalysts, and solvent selection significantly influence yield and purity.
- Purification: Recrystallization from ethanol or methanol-water mixtures is standard for obtaining high-purity product.
- Yield Enhancement: Use of excess methanol and catalytic conditions enhances esterification efficiency.
- Impurities: Side reactions such as hydrolysis or incomplete esterification can lead to impurities; thus, reaction monitoring via HPLC is recommended.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-isopropyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural differences between Methyl 1-isopropyl-1H-pyrazole-4-carboxylate and related compounds from the evidence:
Key Comparative Analysis
Substituent Position and Electronic Effects
- Ester Position: Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate has the ester at C3, which may alter steric accessibility for reactions at the pyrazole core compared to the C4-ester analog .
Alkyl Chain Variations
- Isopropyl vs. Propyl: The isopropyl group in this compound introduces greater steric bulk than the propyl group in Methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate. This could reduce solubility in polar solvents but enhance lipid membrane permeability .
C. Complex Derivatives (Patent Compound)
- The patent compound described in incorporates a pyrimidine ring, sulfonyl group, and fluoro substituents, resulting in significantly higher molecular complexity. Such features are typical in drug candidates, where extended conjugation and electronegative groups improve target binding or metabolic stability.
Limitations and Data Gaps
The provided evidence lacks quantitative data (e.g., melting points, solubility) for this compound, necessitating caution in direct comparisons. Further experimental studies are required to validate inferred properties.
Biological Activity
Methyl 1-isopropyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound features a methyl ester group at the fourth position and an isopropyl group at the first position of the pyrazole ring. Pyrazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry, agriculture, and material science.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit potential anticancer activity. A study evaluated various pyrazoles in breast cancer cell lines (MCF-7 and MDA-MB-231) and found that certain derivatives demonstrated notable cytotoxicity. The combination of these pyrazoles with doxorubicin showed a synergistic effect, particularly in the more aggressive Claudin-low subtype of breast cancer .
Antimicrobial and Anti-inflammatory Effects
Pyrazoles have also been investigated for their antimicrobial properties. Some studies have reported that derivatives can inhibit bacterial growth, showcasing potential as antimicrobial agents. Additionally, anti-inflammatory activities have been noted, suggesting that these compounds may modulate inflammatory pathways .
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing cellular processes associated with disease pathways. The presence of the isopropyl group may enhance lipophilicity, facilitating better interaction with biological membranes.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Methyl 1-methyl-1H-pyrazole-4-carboxylate | Methyl group at position 1 | Antimicrobial activity |
| Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate | Ethyl group instead of methyl | Potential anticancer effects |
| Methyl 1-phenyl-1H-pyrazole-4-carboxylate | Phenyl substitution at position 1 | Antifungal and anti-inflammatory properties |
This compound is unique due to its specific isopropyl group, which may influence its reactivity and biological activity compared to other pyrazole derivatives.
Study on Anticancer Activity
A notable study involved testing various pyrazoles against breast cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, particularly when combined with conventional chemotherapeutics like doxorubicin. This research highlights the potential of this compound in enhancing treatment efficacy for resistant cancer types .
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against specific bacterial strains. The findings revealed that certain compounds displayed substantial inhibitory effects, suggesting a viable pathway for developing new antimicrobial agents based on the pyrazole structure.
Q & A
Q. What are the common synthetic routes for Methyl 1-isopropyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
Methyl esters of pyrazole derivatives are typically synthesized via esterification of carboxylic acid precursors under acidic or catalytic conditions. For example, analogous compounds like Ethyl 3-methyl-1H-pyrrole-2-carboxylate are prepared by reacting carboxylate salts with alkyl halides or via condensation reactions using coupling agents (e.g., DCC or EDCI) . Optimization involves adjusting reaction time, temperature, and solvent polarity. Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate high-purity products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm regiochemistry and substituent positions. For pyrazole derivatives, characteristic signals include downfield-shifted protons adjacent to electron-withdrawing groups (e.g., ester carbonyl) .
- IR : Stretching vibrations for ester C=O (~1700–1750 cm) and pyrazole ring C-N (~1500 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
Store the compound in airtight containers under inert gas (e.g., N) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases. Stability studies on similar pyrazole esters recommend monitoring degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns) be resolved?
Conflicting data may arise from tautomerism or rotational isomerism. For example, pyrazole derivatives can exhibit keto-enol tautomerism, altering proton environments. Use computational methods (DFT at B3LYP/6-311++G(d,p)) to model energy-minimized structures and predict NMR chemical shifts. Cross-validate with X-ray crystallography (e.g., SHELXL refinement) .
Q. What strategies are recommended for resolving crystal structure ambiguities in pyrazole derivatives?
- Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters .
- Employ Mercury (Cambridge Crystallographic Data Centre) to visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) and validate packing patterns .
- For disordered isopropyl groups, apply geometric restraints and occupancy refinement .
Q. How can regioselectivity challenges during functionalization of the pyrazole ring be addressed?
Regioselectivity in pyrazole chemistry is influenced by electronic and steric factors. For example, electrophilic substitution favors the 4-position due to electron-withdrawing effects of the ester group. Use directing groups (e.g., Boc-protected amines) or meta-directing substituents to control reaction sites. Monitor outcomes via LC-MS and compare with DFT-predicted reaction pathways .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies .
Methodological Tables
Q. Table 1. Key Spectral Benchmarks for this compound
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| NMR | δ 1.4–1.6 (isopropyl CH), δ 3.9 (ester OCH) | |
| IR | 1725 cm (C=O stretch) | |
| HRMS | [M+H] at m/z 199.0978 (CHNO) |
Q. Table 2. Recommended Crystallography Workflow
| Step | Tool/Method | Purpose |
|---|---|---|
| Data Collection | Bruker D8 VENTURE diffractometer | High-resolution data acquisition |
| Refinement | SHELXL (anisotropic displacement parameters) | Structure solution |
| Visualization | Mercury (Materials Module) | Interaction analysis |
| Validation | PLATON (ADDSYM) | Symmetry checks |
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
